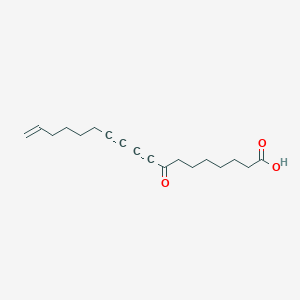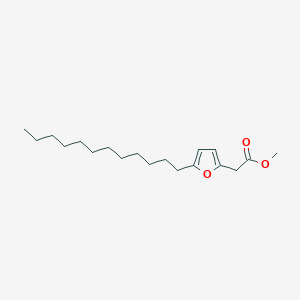![molecular formula C28H44F3NO B14500611 N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide CAS No. 64449-86-1](/img/structure/B14500611.png)
N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-yl group and an octadec-9-enamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide typically involves multiple steps. One common method starts with the preparation of the trifluoromethylphenyl intermediate. This intermediate is then reacted with propan-2-yl bromide under basic conditions to form the desired propan-2-yl derivative. Finally, the octadec-9-enamide chain is introduced through an amide coupling reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-(Trifluoromethyl)phenyl]piperazine: A compound with a similar trifluoromethylphenyl group but different overall structure.
N-[3-(Trifluoromethyl)phenyl]prop-2-enamide: Another compound with a trifluoromethylphenyl group but different functional groups.
Uniqueness
N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide is unique due to its specific combination of functional groups and chain length. This uniqueness can result in distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
64449-86-1 |
|---|---|
Molekularformel |
C28H44F3NO |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C28H44F3NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27(33)32-24(2)22-25-19-18-20-26(23-25)28(29,30)31/h10-11,18-20,23-24H,3-9,12-17,21-22H2,1-2H3,(H,32,33) |
InChI-Schlüssel |
MQRBJMOIZVUPMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CC1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
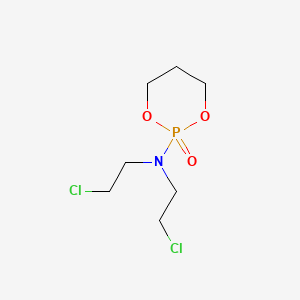
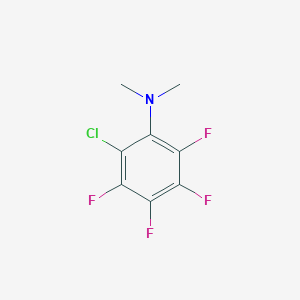
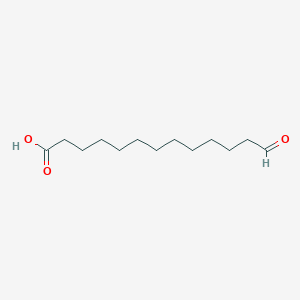
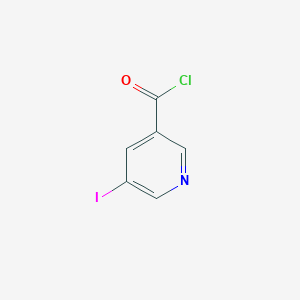
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
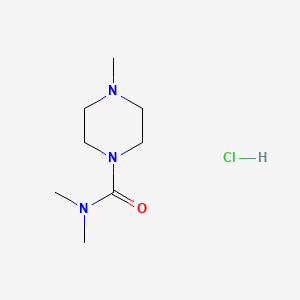
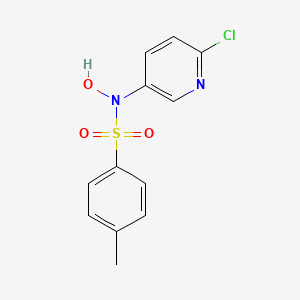

![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)


